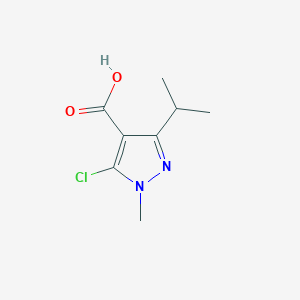
2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
説明
“2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid” is a chemical compound with the CAS Number: 1038360-49-4 . It has a molecular weight of 218.3 . The IUPAC name for this compound is (4,4-dimethyl-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18O2/c1-14(2)8-7-10(9-13(15)16)11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Synthesis and Chemical Transformations
Facile Synthesis : An efficient procedure for preparing related compounds involves a one-step synthesis of 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, demonstrating its utility as a key intermediate in organic synthesis (Huang, Yeh, & Wong, 2008).
Oxidation Studies : Research on 1,2,3,4-Tetrahydronaphthalene oxidation in the presence of copper(II) acetate provides insights into the behavior of similar compounds under oxidative conditions (Imamura et al., 1976).
Synthesis of Derivatives : The synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, which includes transformations of related compounds, highlights the versatility of such structures in chemical synthesis (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Crystal Structure Analysis : Studies on similar compounds such as (+/-)-1-tetralone-3-carboxylic acid and (+/-)-1-tetralone-2-acetic acid provide insight into the crystal structure and hydrogen bonding, relevant for understanding the properties of 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid (Barcon et al., 2001).
Medicinal Chemistry Applications : While specific to sigma receptors, the synthesis of compounds involving the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) structure indicates the potential of similar compounds in medicinal chemistry (Berardi et al., 2005).
Synthesis of Fluorine-Labeled Analogs : The synthesis of fluorine-18-labeled bexarotene analogs, starting from compounds including 2,5-dimethyl-2,5-hexanediol, shows the relevance of such structures in creating novel imaging agents (Wang, Davis, Gao, & Zheng, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2)8-7-10(9-13(15)16)11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWXQAKEHHGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)



![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)



![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)

![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)

![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)